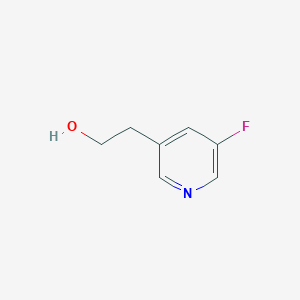

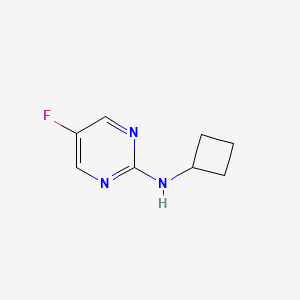

2-(5-Fluoropyridin-3-yl)ethan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Transition Metal-Free Synthesis

A study by Almendros et al. (2018) describes a transition metal-free protocol for synthesizing bis[(trifluoromethyl)sulfonyl]ethyl-decorated heterocycles, highlighting the utility of 2-(5-Fluoropyridin-3-yl)ethan-1-ol in creating adducts via direct C–H bis[(trifluoromethyl)sulfonyl]ethylation reactions. This method is noted for its mild and controllable conditions, facilitating late-stage structural modification of pharmaceuticals and the development of water-soluble fluorescent dyes (Almendros et al., 2018).

Allylic Alcohols as Radical Allylating Agents

Charrier et al. (2008) explored the use of 2-Fluoropyridyl derivatives of allylic alcohols for the olefination of aldehydes and ketones, presenting an alternative to traditional Wittig reactions. The study shows the potential of these derivatives in synthetic chemistry, especially for creating alkenes with high stereoselectivity (Charrier et al., 2008).

Fluorine-18 Labelled Fluoropyridines for PET Imaging

Carroll et al. (2007) highlighted the application of fluorine-18 labelled fluoropyridines, including derivatives of 2-(5-Fluoropyridin-3-yl)ethan-1-ol, in positron emission tomography (PET) imaging. These compounds, particularly those substituted at the 3-position, offer improved stability and potential for medical diagnostics (Carroll et al., 2007).

Synthesis of 4-Fluoropyridines

Wittmann et al. (2006) presented a novel synthesis pathway for 4-fluoropyridines from 2-fluoroallylic alcohols, demonstrating the versatility of 2-(5-Fluoropyridin-3-yl)ethan-1-ol in creating complex fluorinated heterocycles. This method involves key steps such as Ireland-Claisen and aza-Cope rearrangements, indicating the compound's significance in medicinal chemistry (Wittmann et al., 2006).

Hydrogen Bonding in Liquid Crystallinity

Martinez-Felipe et al. (2016) explored the role of hydrogen bonding in liquid crystallinity using mixtures containing bipyridines and 4-pentoxybenzoic acid. Their findings shed light on the interactions between liquid crystallinity and hydrogen bonding, potentially influencing the design of new liquid crystal materials (Martinez-Felipe et al., 2016).

properties

IUPAC Name |

2-(5-fluoropyridin-3-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c8-7-3-6(1-2-10)4-9-5-7/h3-5,10H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIYOXZUNVSOMSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1F)CCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-Fluoropyridin-3-yl)ethan-1-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-Chlorophenyl)-5-[1-(4-methylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2896058.png)

![N-{4-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl}-2-furamide](/img/structure/B2896062.png)

![(1R,5S)-8-((4-methoxy-3-methylphenyl)sulfonyl)-3-methylene-8-azabicyclo[3.2.1]octane](/img/structure/B2896064.png)

![3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one](/img/structure/B2896067.png)

![6-chloro-N-{[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl}pyridine-3-carboxamide](/img/structure/B2896068.png)

![8-((4-phenylpiperazin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2896072.png)

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-sulfamoylphenyl)propanamide](/img/structure/B2896074.png)

![7-(3,4-dimethylbenzoyl)-5-[(2-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2896077.png)